molecular formula C11H9BrN2O2 B8485602 2-Benzyl-4-bromo-5-hydroxy-2h-pyridazin-3-one

2-Benzyl-4-bromo-5-hydroxy-2h-pyridazin-3-one

Cat. No.: B8485602
M. Wt: 281.10 g/mol
InChI Key: ITZFFFPPNCRFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-bromo-5-hydroxy-2h-pyridazin-3-one is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

2-benzyl-4-bromo-5-hydroxypyridazin-3-one

InChI

InChI=1S/C11H9BrN2O2/c12-10-9(15)6-13-14(11(10)16)7-8-4-2-1-3-5-8/h1-6,15H,7H2

InChI Key

ITZFFFPPNCRFCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The residue from step 1 was dissolved in HMPA (50 mL) and 8N KOH (65 mL) was added. The mixture was warmed to 120°-125° C. and stirred vigourously for 16 h. The mixture was cooled to r.t., the aqueous layer was separated, diluted with H2O (500 mL) and acidified to pH 6 with 6N HCl under vigourous stirring. After cooling in an ice bath, the solid was collected and air dried. It was dissolved in warm IN NaOH and washed once with ETOAc. The aqueous layer was acidified to pH 6 with 6N HCl and cooled again in an ice bath. The solid was filtered and air dried to yield the title compound (4.4 g, 40 %).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
40%

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